molecular formula C18H21N3O2S B4310232 N-(ADAMANTAN-1-YLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

N-(ADAMANTAN-1-YLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4310232
M. Wt: 343.4 g/mol
InChI Key: OYRWDKLWMBWSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(ADAMANTAN-1-YLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the adamantylmethyl group: This step involves the alkylation of the oxadiazole ring with an adamantylmethyl halide in the presence of a base.

    Attachment of the thienyl group: The thienyl group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thienyl precursors and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole ring or the thienyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles in the presence of appropriate catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, reduction may produce amines or alcohols, and substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-(ADAMANTAN-1-YLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a potential candidate for drug discovery and development. Researchers can study its interactions with biological targets and evaluate its pharmacological properties.

    Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases where oxadiazole derivatives have shown efficacy, such as cancer, inflammation, and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide
  • 2-(1-adamantyl)-N’-[(5-methyl-2-thienyl)methylene]acetohydrazide
  • 2-(1-adamantyl)-N’-[(1E)-(5-fluoro-2-thienyl)methylene]acetohydrazide

Uniqueness

N-(ADAMANTAN-1-YLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group provides steric bulk and hydrophobicity, while the thienyl group contributes to aromaticity and potential electronic interactions. The oxadiazole ring is a versatile scaffold that can participate in various chemical reactions and interactions, making this compound a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

N-(1-adamantylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-16(17-20-15(21-23-17)14-2-1-3-24-14)19-10-18-7-11-4-12(8-18)6-13(5-11)9-18/h1-3,11-13H,4-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRWDKLWMBWSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(ADAMANTAN-1-YLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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